

Commercial Sources and Purity of m-PEG24-SH: An In-depth Technical Guide

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Compound of Interest

Compound Name: *m*-PEG24-SH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of methoxy-poly(ethylene glycol)-thiol with 24 ethylene glycol units (**m-PEG24-SH**). This key reagent is instrumental in the fields of bioconjugation, drug delivery, and nanotechnology, where its thiol-reactive group allows for the covalent attachment of a hydrophilic PEG spacer to proteins, peptides, nanoparticles, and other surfaces. Understanding the commercial landscape and the purity of this reagent is critical for reproducible and reliable experimental outcomes.

Commercial Availability

A number of chemical suppliers specialize in providing high-purity PEG reagents for research and development. The following table summarizes some of the key commercial sources for **m-PEG24-SH** and its derivatives, along with their stated purity levels. It is important to note that purity can vary between batches, and researchers should always request a certificate of analysis for critical applications.

Supplier	Product Name	Stated Purity
PurePEG	m-PEG24-Thiol	Information available upon request
BroadPharm	m-PEG24-thiol	≥95%
Precise PEG	m-PEG24-Thiol	> 96% [1]
MedKoo Biosciences	m-PEG24-amine (as a related example)	>97% [2]
AxisPharm	m-PEG24-amine (as a related example)	≥95% [3]
Conju-Probe	m-PEG24-NHS (as a related example)	>95% [4]

Note: The purity of related m-PEG24 derivatives from various suppliers is included to provide a broader view of the typical quality available in the market. Researchers should always verify the purity of the specific thiol derivative.

Purity Analysis and Its Importance

The purity of **m-PEG24-SH** is a critical parameter that can significantly impact the efficiency and reproducibility of conjugation reactions. Impurities, which can include PEGs of different lengths (polydispersity), di-functionalized PEGs, or starting materials from synthesis, can lead to side reactions, reduced yield of the desired conjugate, and difficulties in purification.

The most common analytical techniques for assessing the purity of PEG reagents include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the chemical structure and to detect the presence of impurities.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are employed to determine the purity and to assess the polydispersity of the PEG reagent.

- Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to confirm the molecular weight of the monodisperse PEG.

The relationship between the purity of the **m-PEG24-SH** reagent and the outcome of a bioconjugation experiment can be visualized as follows:

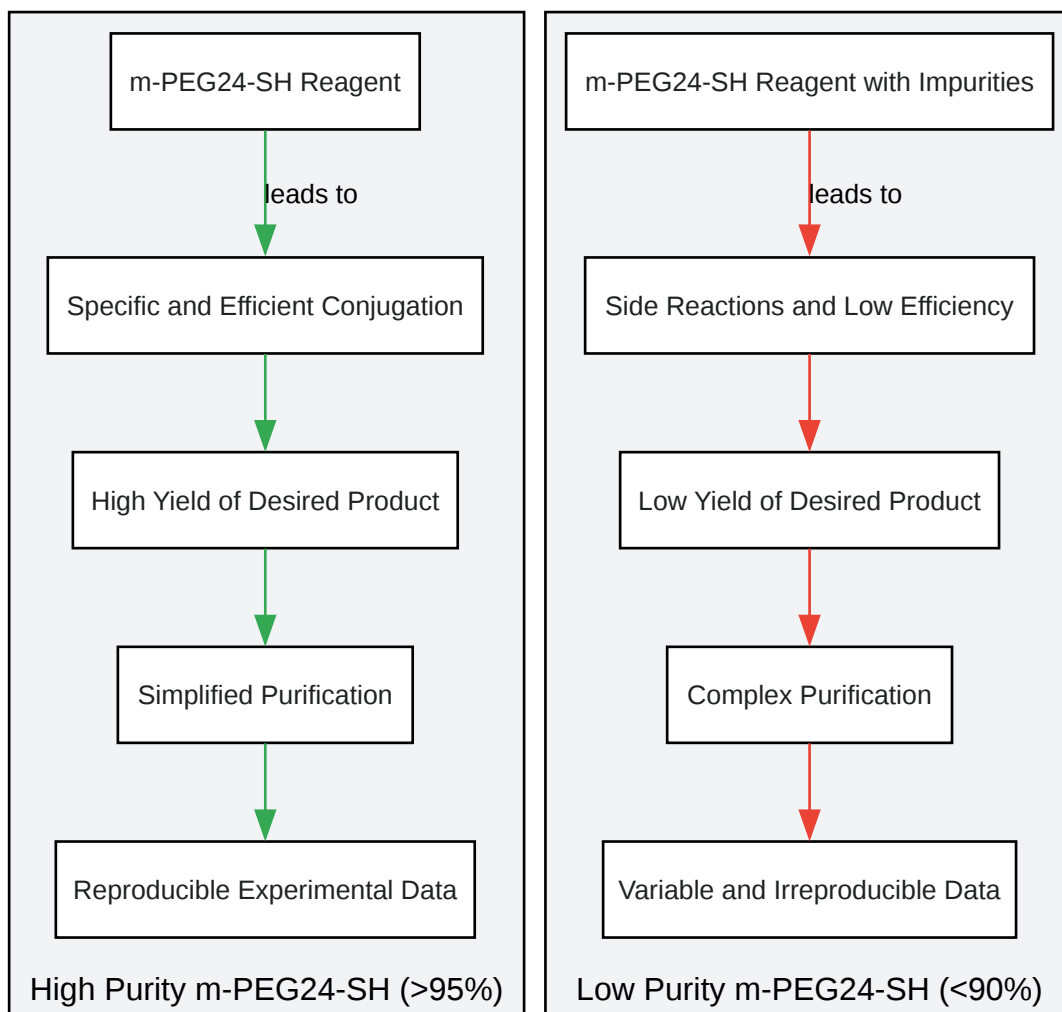


Figure 1: Impact of m-PEG24-SH Purity on Experimental Outcomes

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Figure 1: Logical flow of purity impact.

Experimental Protocols

The following sections provide a generalized experimental protocol for the conjugation of **m-PEG24-SH** to a protein with an available cysteine residue and for the functionalization of gold nanoparticles. These protocols are based on established methodologies and should be optimized for specific applications.^[5]

Protocol 1: Conjugation of m-PEG24-SH to a Cysteine-Containing Protein

This protocol describes the reaction of the thiol group of **m-PEG24-SH** with a maleimide-activated protein. The maleimide group specifically reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond.

Materials:

- Cysteine-containing protein
- Maleimide activation reagent (e.g., SMCC)
- **m-PEG24-SH**
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 10 mM EDTA
- Quenching Solution: 1 M β -mercaptoethanol or L-cysteine
- Purification system (e.g., size-exclusion chromatography)

Methodology:

- Protein Activation:
 - Dissolve the protein in the conjugation buffer.
 - Add a 10-20 fold molar excess of the maleimide activation reagent (e.g., SMCC) to the protein solution.
 - Incubate the reaction for 1-2 hours at room temperature or 4°C.

- Remove excess activation reagent by dialysis or using a desalting column equilibrated with conjugation buffer.
- PEGylation Reaction:
 - Dissolve **m-PEG24-SH** in the conjugation buffer immediately before use. To prevent oxidation of the thiol group, the buffer should be deoxygenated.
 - Add a 10-50 fold molar excess of **m-PEG24-SH** to the activated protein solution.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.
- Quenching:
 - Add a final concentration of 10-20 mM of the quenching solution (β -mercaptoethanol or L-cysteine) to the reaction mixture to quench any unreacted maleimide groups.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the PEGylated protein from excess **m-PEG24-SH** and other reaction components using size-exclusion chromatography (SEC) or another suitable purification method.
- Characterization:
 - Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
 - Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.

The experimental workflow for this protein conjugation can be visualized as follows:

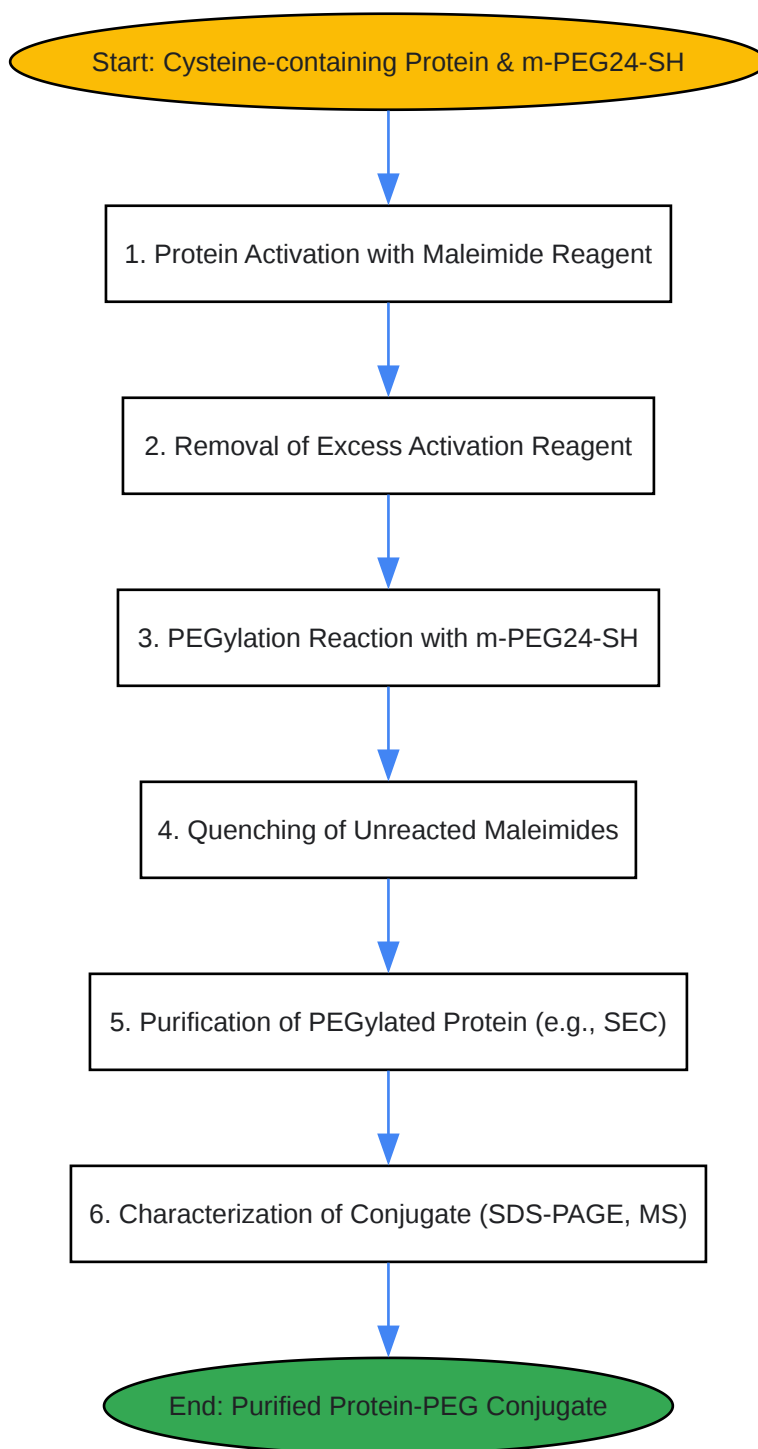


Figure 2: Experimental Workflow for Protein-PEG Conjugation

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Figure 2: Protein conjugation workflow.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with **m-PEG24-SH**

This protocol describes the surface modification of gold nanoparticles with **m-PEG24-SH**. The thiol group has a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer of PEG chains on the nanoparticle.

Materials:

- Citrate-stabilized gold nanoparticle solution
- **m-PEG24-SH**
- Ethanol
- Deionized (DI) water
- Centrifuge

Methodology:

- Preparation of **m-PEG24-SH** Solution:
 - Dissolve **m-PEG24-SH** in ethanol or DI water to a final concentration of 1-10 mg/mL.
- Surface Functionalization:
 - To the citrate-stabilized AuNP solution, add the **m-PEG24-SH** solution. The final concentration of **m-PEG24-SH** should be in large excess relative to the surface area of the AuNPs.
 - Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.
- Purification:
 - Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

- Carefully remove the supernatant containing excess, unbound **m-PEG24-SH**.
- Resuspend the nanoparticle pellet in fresh DI water.
- Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.
- Characterization:
 - Characterize the PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and UV-Vis spectroscopy to observe any changes in the surface plasmon resonance peak. Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticles.

This guide provides a foundational understanding of the commercial sources, purity considerations, and experimental application of **m-PEG24-SH**. For successful and reproducible research, it is imperative to source high-purity reagents and to optimize experimental protocols for each specific application.

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